molecular formula C19H14Cl2N2O2 B2431706 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 400088-62-2

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2431706
CAS No.: 400088-62-2
M. Wt: 373.23
InChI Key: PIAYGVIIGLUOPB-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a dichlorophenyl group, a phenyl group, and a dihydropyridine ring

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-9-8-13(17(21)11-14)12-23-10-4-7-16(19(23)25)18(24)22-15-5-2-1-3-6-15/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAYGVIIGLUOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,4-dichlorobenzyl chloride with a suitable dihydropyridine precursor under basic conditionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester groups in the compound undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Source
Ester Hydrolysis Acidic or basic aqueous mediaCarboxylic acid derivative (2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoic acid)
Amide Hydrolysis Prolonged heating with HCl/H₂OAniline and corresponding carboxylic acid derivatives

The ester group (methyl benzoate) is more reactive toward hydrolysis than the amide due to steric hindrance from the dichlorophenylmethyl group.

Electrophilic Aromatic Substitution

The dichlorophenyl moiety directs electrophilic substitution to specific positions:

Reaction Electrophile Position Outcome Source
Nitration NO₂⁺Para to Cl2,4-Dichloro-5-nitrophenyl derivative
Halogenation Cl₂/FeCl₃Ortho to ClPolychlorinated phenyl derivatives

The electron-withdrawing nature of the Cl substituents deactivates the ring, favoring nitration at the para position .

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitutions under activation:

Reagent Conditions Product Source
Grignard Reagents RMgX, anhydrous THFN-alkylated derivatives
TBTU/DIPEA DCM, room temperaturePeptide-coupled analogs (e.g., cyclohexylamino derivatives)

Activation with coupling agents like TBTU facilitates reactions with amines, forming structurally diverse carboxamides .

Oxidation of the Dihydropyridine Core

The 1,2-dihydropyridine ring undergoes oxidation to form pyridine derivatives:

Oxidizing Agent Conditions Product Source
KMnO₄ Acidic aqueous solutionPyridine-2,3-dicarboxamide
O₂ (Catalytic Pd) Dioxane/KOH, 100°CAromatic pyridine analogs

Oxidation disrupts the dihydropyridine ring’s conjugation, altering pharmacological activity .

Cycloaddition Reactions

The dihydropyridine core participates in [4+2] cycloadditions:

Dienophile Conditions Product Source
Maleic Anhydride Reflux in tolueneBicyclic adducts
DMAD Microwave irradiationPolycyclic lactams

These reactions exploit the electron-deficient nature of the dihydropyridine ring .

Structural Modifications for Biological Activity

Key derivatives synthesized via the above reactions show enhanced receptor binding:

Derivative Modification Biological Target Activity Source
Chlorobutyl Analog Alkyl chain additionFFA3/GPR41 receptorAgonist (EC₅₀ = 0.8 μM)
Morpholine-Carbonyl Amide substitutionHCA2/GPR109A receptorPartial agonist (45% eff.)

Substitutions at the amide or pyridine ring significantly modulate selectivity toward GPCRs .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products Source
Thermal (200°C) Decomposition via loss of Cl⁻Phenylpyridine byproducts
UV Light (254 nm) Ring-opening to form nitriles3-Cyano-2-oxopyridine derivatives

Stability studies indicate susceptibility to photolytic degradation, necessitating storage in amber vials .

Key Research Findings

  • Synthetic Flexibility : The compound serves as a scaffold for generating analogs via Pd-catalyzed cross-couplings and microwave-assisted cyclizations .

  • Multitarget Pharmacology : Derivatives exhibit dual activity at FFA3/GPR41 and HCA2/GPR109A receptors, making them candidates for metabolic disorder therapeutics .

  • Crystallographic Insights : Hydrogen bonding between the amide NH and pyridone carbonyl stabilizes the solid-state structure .

Scientific Research Applications

Research indicates that 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors.

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results imply that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To contextualize its biological activity, a comparative analysis with structurally similar compounds reveals unique properties:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Propiconazole: A triazole fungicide with a similar dichlorophenyl group.

    Tebuconazole: Another triazole fungicide with structural similarities.

    Sulfentrazone: A herbicide with a dichlorophenyl group.

Uniqueness

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, commonly referred to as compound 1, is a synthetic organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article presents a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of compound 1 is characterized by the following features:

  • IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
  • CAS Number : 400088-62-2
  • Molecular Formula : C19_{19}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 373.25 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens were evaluated, revealing potent activity:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

In addition to direct antimicrobial effects, compound 1 has shown the ability to inhibit biofilm formation in Staphylococcus aureus, indicating its potential utility in treating biofilm-associated infections .

Antitumor Activity

Research indicates that compound 1 may possess antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The following table summarizes the observed IC50_{50} values for various cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)12
A549 (lung cancer)10

Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Activity

Compound 1 has also been evaluated for its anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with compound 1 resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α\alpha and IL-6:

Cytokine Control (pg/mL) Compound 1 (pg/mL)
TNF-α\alpha 1200450
IL-6800300

These results suggest that compound 1 may be beneficial in managing inflammatory diseases .

Case Studies

A recent study focused on the pharmacokinetics and safety profile of compound 1 in animal models. The study indicated that after oral administration, compound 1 exhibited good bioavailability and a favorable safety profile with no observed acute toxicity at therapeutic doses. Furthermore, chronic administration did not lead to significant alterations in liver or kidney function markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 2,4-dichlorobenzylamine with a β-keto ester to form the dihydropyridine core.
  • Step 2 : Introduction of the phenylcarboxamide moiety via coupling reactions (e.g., using TBTU/DIPEA as activators) .
  • Step 3 : Purification via flash chromatography (ethyl acetate/petroleum ether, 6:4) to achieve >70% yield .
    • Key Considerations : Monitor reaction progress using 1H^1H NMR to confirm intermediate formation (e.g., δ 5.18 ppm for CH2_2 in the benzyl group) .

Q. How can the structure of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H^1H NMR : Look for diagnostic signals, such as the dihydropyridine proton (δ 6.42–6.39 ppm) and aromatic protons from the 2,4-dichlorophenyl group (δ 7.03–7.29 ppm) .
  • X-ray crystallography : For unambiguous confirmation, as demonstrated for structurally analogous dihydropyridine carboxamides .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]+^+ ~415 Da).

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer :

  • In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) due to structural similarity to known pyridine-based inhibitors .
  • Antimicrobial activity : Screen against Gram-positive/negative bacteria using MIC assays, given the role of dihydropyridines in disrupting microbial membranes .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Methodological Answer :

  • Continuous flow reactors : Reduce side reactions by maintaining precise temperature control (-40°C for Grignard additions) .
  • Advanced purification : Replace column chromatography with preparative HPLC for higher purity (>98%) .
  • Catalyst screening : Test Cu(I)/LiBr systems for regioselective arylations, as shown in analogous syntheses .

Q. What analytical techniques resolve contradictions in spectral data for dihydropyridine derivatives?

  • Methodological Answer :

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) causing split signals in 1H^1H NMR .
  • DFT calculations : Compare computed vs. experimental IR/UV spectra to identify conformational isomers .
  • LC-MS/MS : Detect trace impurities (e.g., chlorinated byproducts) that may skew biological activity data .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 2,4-dichlorophenyl with 4-fluorophenyl) to assess impact on bioactivity .
  • Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., cannabinoid receptors, based on polypharmacology of dihydropyridines) .
  • Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., the carboxamide group) using Schrödinger Suite .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound in amorphous form to prevent hydrolysis of the dihydropyridine ring .
  • Excipient screening : Test antioxidants (e.g., BHT) in solid dispersions to enhance shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variables .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) leads to false negatives .
  • Orthogonal validation : Confirm activity in multiple models (e.g., zebrafish vs. murine xenografts) .

Q. Why do synthetic yields vary significantly between labs for this compound?

  • Methodological Answer :

  • Moisture sensitivity : The Grignard addition step is highly moisture-sensitive; use rigorous drying (e.g., molecular sieves) .
  • Catalyst batch variability : Source Cu(I) iodide from certified suppliers to ensure consistent activity .

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